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molecular formula C8H14N4OS B1676530 Metribuzin CAS No. 21087-64-9

Metribuzin

Cat. No. B1676530
M. Wt: 214.29 g/mol
InChI Key: FOXFZRUHNHCZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04151355

Procedure details

4 parts by weight of 3-mercapto-4-amino-6-tert.-butyl-1,2,4-triazin-5-(4H)-one are dissolved in a mixture of 11 parts by weight of 2 normal sodium hydroxide solution and 4 parts by weight of methanol and the solution is treated at 0° C. with 3.2 parts by weight of methyl iodide. The reaction mixture is then stirred at 20° C. for a further 4 hours. The reaction product crystallizes out, is filtered off, dried and recrystallized from benzene. 3.52 parts by weight of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one (XV) of melting point 126°-127° are obtained. Yield: 82% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
11
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:7]([NH2:8])[C:6](=[O:9])[C:5]([C:10]([CH3:13])([CH3:12])[CH3:11])=[N:4][N:3]=1.[CH3:14]I>[OH-].[Na+].CO>[CH3:14][S:1][C:2]1[N:7]([NH2:8])[C:6](=[O:9])[C:5]([C:10]([CH3:13])([CH3:12])[CH3:11])=[N:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=NN=C(C(N1N)=O)C(C)(C)C
Name
11
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at 20° C. for a further 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction product crystallizes out
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from benzene

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CSC1=NN=C(C(N1N)=O)C(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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